molecular formula C6H3Cl2N3 B1317187 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 918538-05-3

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1317187
CAS No.: 918538-05-3
M. Wt: 188.01 g/mol
InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method includes treating pyrrole with phosphorus oxychloride and diisopropylethylamine in toluene at elevated temperatures (125°C) for 24 hours . This reaction yields the desired dichlorinated product after workup.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine has garnered attention for its potential as a kinase inhibitor. Research indicates that derivatives of this compound can selectively target receptors involved in cancer progression, such as the vascular endothelial growth factor receptor 2 and epidermal growth factor receptor kinases.

Case Study: Kinase Inhibition

  • Objective: To evaluate the inhibitory effects on specific kinases.
  • Method: Molecular docking studies were conducted to assess binding affinities.
  • Findings: The compound showed promising interactions with key enzymes involved in cell signaling pathways relevant to cancer treatment.

The compound's unique structure allows it to exhibit significant biological activity. Studies have shown that it may interact with various enzymes critical for cellular signaling.

Biological Activity Table

Biological TargetActivity LevelReference
Vascular Endothelial Growth Factor Receptor 2High
Epidermal Growth Factor Receptor KinaseModerate
Phosphatidylinositol 5-Phosphate 4-Kinase γSelective Inhibition

Material Science

In material science, the compound is explored for its potential in developing novel materials with unique properties due to its chemical versatility. Its stability and reactivity make it suitable for applications in organic synthesis and as a catalyst.

Mechanism of Action

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the dichloro substitution.

    4-Chloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with a single chlorine substitution.

    7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine: Another derivative with different halogen substitutions.

Uniqueness: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific dichloro substitution pattern, which enhances its reactivity and potential as a versatile intermediate in chemical synthesis. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

Biological Activity

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound recognized for its diverse biological activities. Its structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor. Kinases are crucial enzymes that regulate numerous cellular processes, including cell proliferation and survival. The compound has been shown to inhibit various kinases effectively:

  • Target Kinases : Notable targets include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
  • Mode of Action : It binds to the ATP-binding pocket of these kinases, thereby blocking their activity and disrupting downstream signaling pathways critical for tumor growth and metastasis .

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of colon cancer cells .
  • Antiviral Properties : The compound exhibits antiviral activity by inhibiting viral enzymes such as neuraminidase. This suggests potential applications in treating viral infections like influenza .
  • Selectivity and Safety : The selectivity index for these compounds indicates low cytotoxicity towards normal cells while effectively targeting cancerous cells .

In Vitro Studies

Recent studies have highlighted the in vitro efficacy of this compound. A summary of key findings includes:

StudyCell LineIC50 (µg/mL)Selectivity Index
Study 1DiFi (colon cancer)504188
Study 2H1N1 VirusN/AHigh selectivity against viral replication

These results indicate that the compound not only inhibits cancer cell growth but also possesses antiviral properties with a favorable safety profile.

Case Studies

Several case studies have explored the pharmacological potential of pyrrolo[2,1-f][1,2,4]triazines:

  • Case Study 1 : A derivative was tested against a panel of human cancer cell lines (MCF-7 and K-562) showing significant inhibition of cell proliferation.
  • Case Study 2 : Molecular docking studies revealed that modifications at specific positions on the triazine ring could enhance binding affinity to target kinases .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable metabolic stability. They demonstrate low rates of glucuronidation which is associated with prolonged circulation time in vivo . This characteristic is crucial for developing effective therapeutic agents.

Properties

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580282
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918538-05-3
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918538-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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